Monofunctional vs. Bifunctional Cytotoxicity: ~100-Fold Reduced Potency Relative to Mechlorethamine (HN2) in HeLa Cells
Monofunctional half-mustards of the class to which (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine belongs exhibit drastically reduced cytotoxicity compared with bifunctional nitrogen mustards. In HeLa cells, the monofunctional analog HN1 (2-dimethylaminoethyl chloride) showed an LD80 of approximately 1000 μM, whereas the bifunctional nitrogen mustard HN2 (mechlorethamine) exhibited an LD80 of approximately 10 μM—a roughly 100-fold difference [1]. In a separate CCK-8 cytotoxicity assessment, HN2 displayed an IC50 of 14.45 μM, compared with 57.67 μM for HN1, ranking cytotoxicity in the order HN2 > HN1 > HN3 [2]. As a monofunctional mustard, the target compound is predicted to align with HN1-class cytotoxicity rather than bifunctional HN2-class potency.
| Evidence Dimension | Cytotoxicity (LD80) in mammalian cells |
|---|---|
| Target Compound Data | Predicted LD80 in the high-micromolar range (~1000 μM based on monofunctional HN1 analog); target compound bears a single chloroethyl group |
| Comparator Or Baseline | Mechlorethamine (HN2, bifunctional): LD80 ≈ 10 μM; HN1 (monofunctional half-mustard analog): LD80 ≈ 1000 μM |
| Quantified Difference | ~100-fold lower cytotoxicity (monofunctional vs. bifunctional); IC50: HN2 14.45 μM vs. HN1 57.67 μM (~4-fold difference in this assay) |
| Conditions | HeLa cells; CCK-8 assay for IC50 data |
Why This Matters
This ~100-fold cytotoxicity differential confirms that the target compound is unsuitable as a direct replacement for bifunctional nitrogen mustards in cell-killing applications, but is advantageous when genotoxicity needs to be decoupled from acute cytotoxicity—such as in DNA repair mechanistic studies.
- [1] Osawa, T., Davies, D., & Hartley, J. A. (2011). Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells. Cell Death & Disease, 2, e187. (LD80 data: HN1 = 1000 μM; HN2 = 10 μM). View Source
- [2] Guo, J., et al. (2025). In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis. Toxics, 13(12), 1016. (IC50 data: HN2 = 14.45 μM; HN1 = 57.67 μM). View Source
